Ipomeamarone

描述

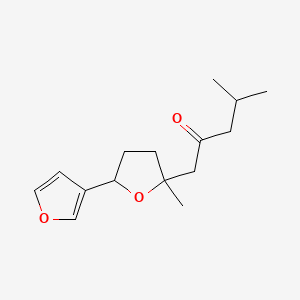

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) as a defense response to biotic stressors, such as fungal infections (e.g., Rhizopus stolonifer, Ceratocystis fimbriata) and insect damage . Structurally, it is a sesquiterpene derivative with a furan ring and multiple hydroxyl groups, characterized by the molecular formula C₁₅H₂₂O₃ . Its biosynthesis begins with trans-farnesol, progressing through intermediates like dendrolasin and 6-oxodendrolasin, and culminates in dehydrothis compound, which is enzymatically converted to this compound via cytochrome P450-mediated hydroxylation .

This compound is highly toxic, with an LD₅₀ of 230 mg/kg in mice, causing liver and lung damage in mammals . Its accumulation in sweet potato tissues—even in visually healthy regions adjacent to infection sites—poses significant risks to livestock and human health, particularly when contaminated roots are consumed raw or undercooked . Concentrations vary widely across cultivars and infection stages, ranging from 12.4–144.5 mg/kg in controls to 2,330 mg/kg in infected samples .

Structure

3D Structure

属性

IUPAC Name |

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911590 | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-23-5, 20007-82-3, 11033-12-8 | |

| Record name | (+)-Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN 176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeamarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ipomeamarone involves several steps, including the construction of a tetrahydrofuran ring from optically active furyl alcohol via a π-allyl palladium complex with a chiral phosphine ligand . This method allows for the enantiocontrolled total synthesis of this compound.

Industrial Production Methods

methods for its detection and quantification, such as hyperspectral imaging technology, have been developed to monitor its levels in agricultural products .

化学反应分析

Isolation and Purification

Ipomeamarone is isolated from infected sweetpotatoes using a combination of extraction and chromatographic techniques :

Process Overview :

-

Methanol Extraction : Infected sweetpotato roots are blended with methanol and NaCl, followed by filtration and rotary evaporation.

-

Column Chromatography : Crude extracts undergo silica gel chromatography using hexane–ethyl acetate gradients to isolate furanoterpenoid fractions.

-

Final Purification : HPLC (C-18 column, isocratic mobile phase) yields pure this compound (0.12% yield) and dehydrothis compound (0.10% yield) .

Analytical Techniques for Identification

This compound’s structure and purity are confirmed via multiple spectroscopic and chromatographic methods :

Key Techniques :

-

HPLC : Retention times of 16.4 min (this compound) and 11.6 min (dehydrothis compound) .

-

GC-MS : this compound elutes at 20.8 min, identified via mass spectral fragmentation .

-

LC-QToF-MS : Accurate mass measurement confirms elemental composition (C₁₅H₂₃O₃, m/z 251.1647) .

-

NMR :

Table 2: Analytical Method Comparisons

| Method | Key Features | Retention Time (min) |

|---|---|---|

| HPLC | Isocratic mobile phase (60:40 A:B) | 16.4 (this compound) |

| GC-MS | Fragmentation pattern analysis | 20.8 |

| LC-QToF-MS | Accurate mass (m/z 251.1647) | 2.87 |

Stereochemical Considerations

The absolute configuration of (+)-ipomeamarone was determined as 1R,4S through chemical correlations with defined stereochemical standards . This configuration is critical for its biological activity and synthesis planning .

Quantitation and Toxicological Relevance

This compound’s toxicity is quantified using calibration curves from isolated standards :

for this compound, and

for dehydrothis compound. Studies highlight its accumulation in healthy-looking sweetpotato parts at toxic levels (e.g., up to 249.1491 m/z in LC-QToF-MS) .

This synthesis, isolation, and analytical framework underscores this compound’s complexity and its role as a phytoalexin. The integration of chiral catalysis , rigorous purification , and advanced spectroscopy ensures accurate characterization for agricultural and toxicological assessments.

科学研究应用

Ipomeamarone has several scientific research applications:

作用机制

Ipomeamarone exerts its effects through its role as a phytoalexin, accumulating in plant tissues in response to pathogen attack. It is synthesized from intermediates produced by non-infected tissue and migrates to the infected region . This accumulation disrupts lipid metabolism and contributes to the plant’s defense against pathogens .

相似化合物的比较

Dehydroipomeamarone

- Structure : Precursor to this compound, with the molecular formula C₁₅H₂₀O₃ (lacks one hydroxyl group compared to this compound) .

- Role : Direct biosynthetic intermediate; accumulates in higher concentrations than this compound in infected sweet potatoes (e.g., 2,914.2 mg/kg in Kemb cultivars vs. 1,476.2 mg/kg for this compound) .

- Toxicity : Exhibits similar toxicity to this compound, though its mechanisms are less studied .

Ipomeamaronol and 4-Ipomeanol

Umbelliferone

Merrekentrones A-D

- Structure: Furanosesquiterpenes isolated from Merremia species; structurally analogous to this compound but lack a hydroxyl group at C-15 .

- Toxicity: No reported toxicity in mammals .

Toxicity Profiles

Detection and Quantification Methods

| Technique | This compound Sensitivity | Dehydrothis compound Sensitivity |

|---|---|---|

| LC-QToF-MS | 0.01 μg/μL | 0.01 μg/μL |

| GC-MS | Rt = 20.8 min | Rt = 21.4 min |

| Thin-Layer Chromatography | 0.002 μg (pure) | 0.005 μg (pure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。